4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline
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Overview
Description
4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a phenyl group and an aniline group attached to the benzothiazole ring
Preparation Methods
The synthesis of 4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline typically involves the cyclization of 2-aminothiophenols with appropriate reagents. . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the benzothiazole ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential proteins by binding to bacterial ribosomes. For its anti-tubercular activity, it targets the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar compounds to 4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline include:
3-Phenyl-2,3-dihydro-1,3-benzothiazol-2-imine: This compound shares a similar benzothiazole core but differs in the substituents attached to the ring.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Another related compound with a benzimidazole ring instead of a benzothiazole ring.
N,N-Dimethyl-4-(2,3-dihydro-1,3-benzimidazol-2-yl)aniline: This compound has a similar structure but with a benzimidazole ring and dimethylamino substituents.
Properties
CAS No. |
6278-75-7 |
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Molecular Formula |
C19H16N2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-(2-phenyl-3H-1,3-benzothiazol-2-yl)aniline |
InChI |
InChI=1S/C19H16N2S/c20-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)21-17-8-4-5-9-18(17)22-19/h1-13,21H,20H2 |
InChI Key |
ANAUABFZCXIGOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(NC3=CC=CC=C3S2)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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